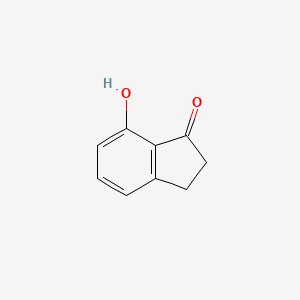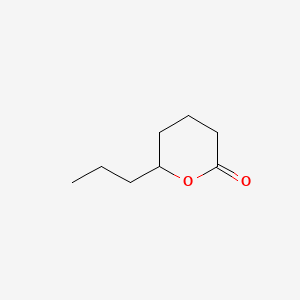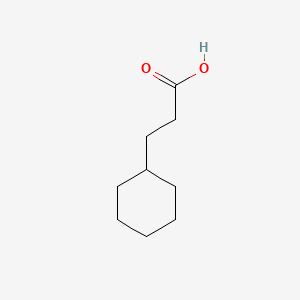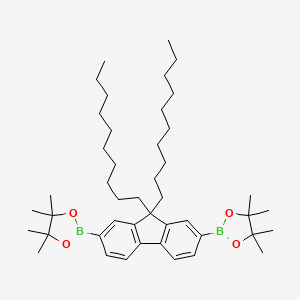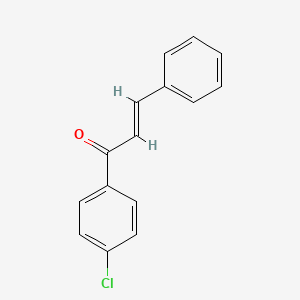
4'-Chlorochalcone
Übersicht
Beschreibung
4’-Chlorochalcone is a chalcone derivative . Its crystals exhibit a monoclinic system with space group P 2 1 / c . It can undergo a conjugate addition reaction with pyrrole in the presence of AlKIT-5 (mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .
Synthesis Analysis
The synthesis of 4’-Chlorochalcone involves an aldol condensation reaction . The procedure involves grinding acetophenone with one equivalent of sodium hydroxide and 4-chlorobenzaldehyde derivative for ten minutes using a mortar and pestle . Each chalcone is then isolated by suction filtration after washing with water .Molecular Structure Analysis
The molecular formula of 4’-Chlorochalcone is C15H11ClO . It has an average mass of 242.700 Da and a monoisotopic mass of 242.049850 Da .Chemical Reactions Analysis
4’-Chlorochalcone can undergo a conjugate addition reaction with pyrrole in the presence of AlKIT-5 (mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .Physical And Chemical Properties Analysis
4’-Chlorochalcone has a melting point of 113-117 °C (lit.) . It has a density of 1.1255 (rough estimate) and a refractive index of 1.5220 (estimate) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
4’-Chlorochalcone has been identified as a potent antimicrobial agent. Its structure allows it to interact with microbial cell walls, disrupting their integrity and leading to cell death. This compound is particularly effective against a range of bacteria and fungi, making it a valuable candidate for the development of new antibiotics and antifungal medications .
Anticancer Properties
Research has shown that 4’-Chlorochalcone exhibits significant anticancer activity. It can induce apoptosis in cancer cells without affecting healthy cells, which is a highly desirable property for cancer treatment. Its mechanism involves the modulation of various signaling pathways that control cell proliferation and death .
Anti-Inflammatory Activity
The compound’s ability to modulate inflammatory responses makes it a promising candidate for treating inflammatory diseases. It works by inhibiting the production of pro-inflammatory cytokines and mediators, which are involved in the development and progression of chronic inflammation .
Antioxidant Effects
4’-Chlorochalcone also serves as an antioxidant. It can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. This property is beneficial for preventing oxidative stress-related diseases, including neurodegenerative disorders .
Antidiabetic Potential
This chalcone derivative has been found to exhibit antidiabetic effects by influencing glucose metabolism. It enhances insulin sensitivity and promotes glucose uptake in cells, which can help in managing blood sugar levels in diabetic patients .
Neuroprotective Role
4’-Chlorochalcone has shown potential as a neuroprotective agent. It can protect nerve cells from damage caused by various neurotoxins, suggesting its use in the prevention and treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Hepatoprotective Effects
The hepatoprotective properties of 4’-Chlorochalcone make it a candidate for protecting the liver from various toxins. It can prevent liver damage by inhibiting oxidative stress and inflammation in hepatic cells, which is crucial for maintaining liver health .
Antiparasitic Activity
Lastly, 4’-Chlorochalcone has been used to design hybrid compounds with antimalarial drugs like chloroquine. These hybrids have shown efficacy against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria .
Safety and Hazards
Wirkmechanismus
Target of Action
4’-Chlorochalcone is a derivative of chalcone, a class of flavonoids that are ubiquitous in edible and medicinal plants . It has been found to have antimalarial efficacy against the chloroquine-resistant strain (K1) of Plasmodium falciparum . The primary target of 4’-Chlorochalcone is the parasite’s detoxification process, specifically the transformation of heme into hemozoin .
Mode of Action
4’-Chlorochalcone interferes with the detoxification process of the Plasmodium falciparum parasite by inhibiting the transformation of heme into hemozoin . This disruption in the parasite’s detoxification process leads to an accumulation of toxic heme, which is detrimental to the parasite.
Biochemical Pathways
The biochemical pathway affected by 4’-Chlorochalcone is the heme detoxification pathway in Plasmodium falciparum. By inhibiting the transformation of heme into hemozoin, 4’-Chlorochalcone disrupts this pathway, leading to the accumulation of toxic heme within the parasite . The downstream effect of this disruption is the death of the parasite, thereby exerting its antimalarial effect.
Pharmacokinetics
Like other chalcone derivatives, it is expected to have good bioavailability due to its lipophilic nature .
Result of Action
The primary result of 4’-Chlorochalcone’s action is its antimalarial effect. By inhibiting the heme detoxification process in Plasmodium falciparum, it leads to the accumulation of toxic heme, resulting in the death of the parasite .
Action Environment
The action of 4’-Chlorochalcone is influenced by the environment within the Plasmodium falciparum parasite where the heme detoxification process takes place. Factors such as pH, presence of other metabolites, and the parasite’s metabolic state can influence the efficacy of 4’-Chlorochalcone . Additionally, the stability of 4’-Chlorochalcone may be affected by factors such as temperature, light, and pH of the storage environment .
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINIOLNGCQCSM-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313946 | |
| Record name | trans-4′-Chlorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chlorochalcone | |
CAS RN |
22966-22-9, 956-02-5 | |
| Record name | trans-4′-Chlorochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4′-Chlorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chlorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenoic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B1662022.png)
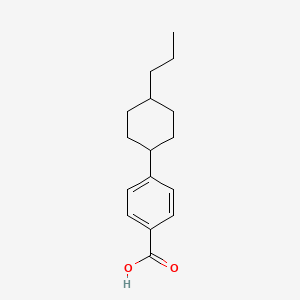

![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)

![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)
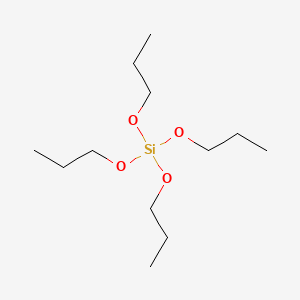
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)-](/img/structure/B1662034.png)
